6-Bromo-2-(methylsulfanyl)quinazoline

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

6-Bromo-2-(methylsulfanyl)quinazoline (CAS 1086385-16-1) is the only commercially available quinazoline building block combining a C6-bromine handle for Suzuki-Miyaura/Sonogashira conjugation with a C2-methylsulfanyl group that mimics ATP hinge-binding. This dual-reactive scaffold eliminates stepwise core functionalization, directly enabling heterobifunctional degrader synthesis and parallel C6/C2 SAR exploration. Non-fungible with mono-substituted analogs. Specified ≥97% purity. Immediate procurement for TPD library generation.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 1086385-16-1
Cat. No. B1383320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(methylsulfanyl)quinazoline
CAS1086385-16-1
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
InChIKeyULIDQRDTNWMJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(methylsulfanyl)quinazoline (CAS 1086385-16-1): Procurement Specifications and Chemical Identity


6-Bromo-2-(methylsulfanyl)quinazoline (CAS 1086385-16-1) is a heterocyclic quinazoline derivative defined by the substitution of a bromine atom at the C6 position and a methylsulfanyl group at the C2 position. Its molecular formula is C₉H₇BrN₂S with a molecular weight of approximately 255.13 g/mol and a purity specification typically at 97% . The compound's structural features—a bromine handle for cross-coupling chemistry and a methylsulfanyl group for subsequent functionalization—establish it as a versatile advanced intermediate or building block in medicinal chemistry, specifically cataloged within protein degrader building block collections .

Why Generic Substitution of 6-Bromo-2-(methylsulfanyl)quinazoline Is Scientifically Unjustified


The substitution of 6-Bromo-2-(methylsulfanyl)quinazoline with a generic 'quinazoline analog' in a synthetic workflow or biological assay is scientifically invalid due to the non-fungible nature of its orthogonal dual-reactivity handles. Replacing this compound with simple 6-bromoquinazoline (CAS 89892-21-7) eliminates the crucial 2-methylsulfanyl group, which is known in the literature to confer ATP-mimetic kinase binding capabilities [1] and can be chemoselectively activated or displaced [2]. Conversely, substituting with 2-(methylsulfanyl)quinazoline (lacking the 6-bromo group) removes the principal site for palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, thereby halting the entire downstream structure-activity relationship (SAR) exploration of the quinazoline core [3]. The co-localization of the 6-bromo and 2-methylsulfanyl groups on a single scaffold enables a sequential derivatization strategy that is not achievable by mixing or interchanging mono-functional analogs.

Quantitative Differentiation Evidence: 6-Bromo-2-(methylsulfanyl)quinazoline vs. Closest Analogs


Dual Reactive Sites vs. Mono-Functional Analogs: Quantifying Synthetic Divergence

6-Bromo-2-(methylsulfanyl)quinazoline possesses two distinct, chemically addressable sites for diversification. In contrast, its closest commercial analog, 6-Bromoquinazoline (CAS 89892-21-7, MW 209.04), lacks the 2-methylsulfanyl group entirely, effectively halving the accessible chemical space of the core scaffold . Similarly, 2-(Methylsulfanyl)quinazoline (lacking 6-bromo) eliminates the C6 vector for cross-coupling. The presence of both functionalities in the target compound allows for a minimum of two discrete synthetic transformations without requiring protecting group strategies for the respective unsubstituted positions. This dual functionality enables a minimum 2-step sequential diversification compared to the 1-step limitation of the mono-functional analogs .

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Physicochemical Differentiation: Predicted LogP and Boiling Point vs. 6-Bromoquinazoline

The substitution of the 2-methylsulfanyl group significantly alters the physicochemical profile of the quinazoline core. 6-Bromo-2-(methylsulfanyl)quinazoline exhibits a predicted LogP of 3.11 and a boiling point of 408.3±37.0 °C at 760 mmHg [1]. While experimental LogP data for 6-Bromoquinazoline is not widely reported, the increased molecular weight (+46.09 Da) and the addition of the hydrophobic sulfur moiety in the target compound predictably increases lipophilicity compared to the baseline 6-Bromoquinazoline scaffold, which lacks this feature. The presence of the methylsulfanyl group also introduces a higher boiling point, indicating different volatility and purification behavior.

Physicochemical Characterization Drug Design Analytical Chemistry

Structural Precedent for Kinase Hinge Binding: SAR-Validated 2-Methylsulfanyl Motif

The 2-methylsulfanyl group in quinazoline derivatives is not merely a synthetic handle; it is a pharmacophoric element validated in multiple studies to interact with the ATP-binding pocket of kinases. Research indicates that derivatives such as 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline demonstrate inhibitory activity against critical oncology targets including JAK3, FLT3, and EGFR . Furthermore, crystallographic evidence confirms that the 2-methylsulfanyl moiety can effectively engage the hinge region of serine/threonine-protein kinase haspin (PDB ligand: 2-methylsulfanyl-10-nitro-pyrido[3,4-g]quinazoline) [1]. This contrasts with analogs lacking this group (e.g., 4-substituted 6-bromoquinazolines), which must rely entirely on other positions for target engagement. Therefore, the 2-methylsulfanyl group provides a built-in affinity vector absent in simpler brominated scaffolds, conferring a higher probability of generating active kinase inhibitors in primary screens.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Storage Stability vs. Sensitive Heterocyclic Intermediates: Room Temperature Advantage

From a procurement and inventory management standpoint, 6-Bromo-2-(methylsulfanyl)quinazoline exhibits robust storage stability. Supplier documentation specifies storage at room temperature and ambient (room temperature) shipping conditions , indicating a stable solid form that does not require energy-intensive refrigeration or freezing. This contrasts with many advanced heterocyclic intermediates, such as those containing highly reactive 4-chloro substituents or specific aryl boronic esters, which mandate cold-chain logistics (e.g., Sigma-Aldrich storage temp: Refrigerator for many analogs). The room-temperature stability of the target compound translates directly to lower shipping costs, reduced risk of degradation during transit, and simplified long-term storage without specialized equipment, providing a tangible logistical advantage.

Chemical Stability Inventory Management Procurement Logistics

Validated Research Applications for 6-Bromo-2-(methylsulfanyl)quinazoline (CAS 1086385-16-1)


Accelerated Synthesis of PROTACs and Molecular Glues

6-Bromo-2-(methylsulfanyl)quinazoline is explicitly classified as a Protein Degrader Building Block . The 6-bromo position serves as an ideal exit vector for conjugating linkers via Suzuki-Miyaura or Sonogashira cross-coupling, while the 2-methylsulfanyl group can be retained or subsequently transformed to fine-tune the ligand's affinity for E3 ligase-binding moieties or target proteins [1]. This dual-functional scaffold significantly compresses the synthetic route required to generate libraries of heterobifunctional degraders, bypassing the need for stepwise functionalization of a bare quinazoline core. This directly addresses a key bottleneck in targeted protein degradation (TPD) research by providing a pre-functionalized, ready-to-conjugate core.

Rational Design of 6,7-Disubstituted Quinazoline Kinase Inhibitors

This compound serves as a strategic entry point for exploring Structure-Activity Relationships (SAR) at both the C6 and C2 positions of the quinazoline ring [2]. The 6-bromo group allows for the introduction of diverse aromatic, heteroaromatic, or alkyl substituents to probe the hydrophobic back pocket of kinase ATP-binding sites. Concurrently, the 2-methylsulfanyl group provides a modifiable handle that can be oxidized to a sulfoxide or sulfone, or displaced by amines, to optimize hinge-binding interactions and improve pharmacokinetic properties. This orthogonal reactivity enables systematic, parallel SAR exploration that is not possible with mono-functionalized analogs.

Validation of In Silico Docking Models for Quinazoline-Based Hinge Binders

Given the crystallographic evidence that 2-methylsulfanyl groups can engage kinase hinge regions [3], 6-Bromo-2-(methylsulfanyl)quinazoline provides a tractable scaffold for computational chemists. Researchers can use this scaffold to generate virtual libraries by computationally varying the 6-bromo substituent and assessing the energetic impact of the 2-methylsulfanyl hinge contact. Experimental validation can then proceed efficiently, as the dual-reactivity handles of the compound allow for rapid synthesis of top-ranked virtual hits. This closes the computational-experimental feedback loop faster than starting from a core lacking this pre-organized pharmacophore.

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